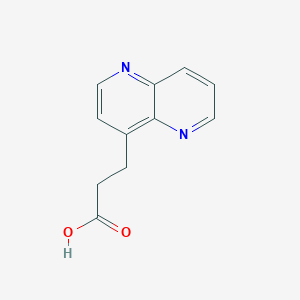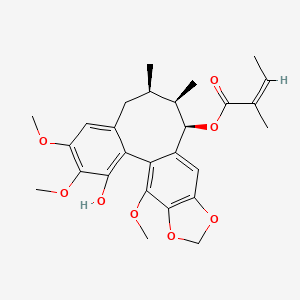
angeloylbinankadsurin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angeloylbinankadsurin A is a naturally occurring compound that has garnered attention for its potential therapeutic properties. It is primarily known for its anti-rheumatoid arthritis activity and can be extracted from the EtOAc and CH2Cl2 extracts of Black Tiger Beard (Kadsura coccinea) . The compound exhibits inhibitory effects on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) cells and shows mild toxicity to certain human cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of angeloylbinankadsurin A involves the extraction and purification from the plant Kadsura coccinea. The extraction process typically uses solvents like ethyl acetate (EtOAc) and dichloromethane (CH2Cl2) to isolate the compound from the plant material .
Analyse Des Réactions Chimiques
Types of Reactions
Angeloylbinankadsurin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Angeloylbinankadsurin A has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive molecules.
Industry: The compound’s extraction and purification processes are of interest for developing efficient industrial methods for producing bioactive compounds from natural sources.
Mécanisme D'action
The mechanism of action of angeloylbinankadsurin A involves its inhibitory effects on RA-FLS cells. The compound interferes with specific molecular targets and pathways involved in the inflammatory response associated with rheumatoid arthritis . The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit cell proliferation and induce apoptosis in RA-FLS cells is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Angeloylbinankadsurin A is unique compared to other similar compounds due to its specific inhibitory effects on RA-FLS cells and its mild toxicity to certain cancer cell lines. Similar compounds include other lignans and phenylpropanoids isolated from the same plant family, such as:
Schisandrin: Another lignan with anti-inflammatory properties.
Gomisin A: Known for its hepatoprotective and anti-inflammatory effects.
Kadsurin: Exhibits various biological activities, including anti-inflammatory and antioxidant properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.
Propriétés
Formule moléculaire |
C27H32O8 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H32O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h8,10-11,14-15,23,28H,9,12H2,1-7H3/b13-8-/t14-,15-,23-/m1/s1 |
Clé InChI |
CQWHTXPRAFEPNO-AWVVPDOTSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



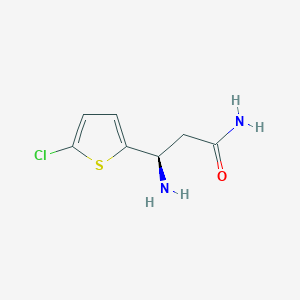

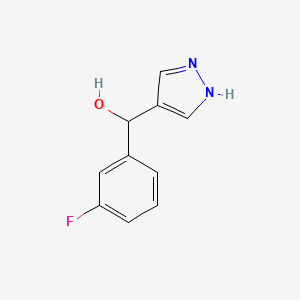
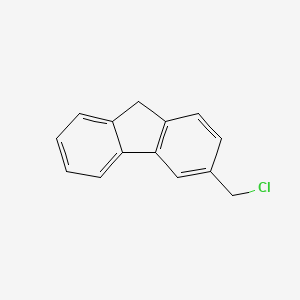
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
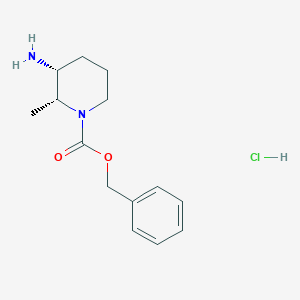
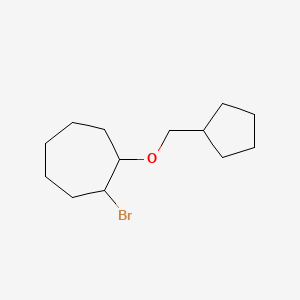
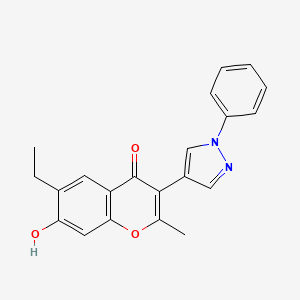
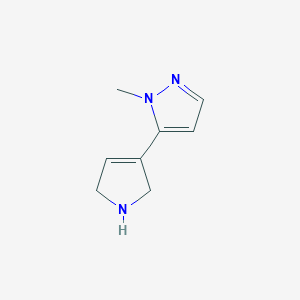
![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)

